5-bromo-9-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride
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Overview
Description
5-bromo-9-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride is a complex organic compound with the molecular formula C11H13BrClN and a molecular weight of 274.59 g/mol This compound is known for its unique tricyclic structure, which includes a bromine atom and an azatricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-9-azatricyclo[8110,2,7]dodeca-2,4,6-triene hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-9-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The tricyclic structure allows for addition reactions at specific sites.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds .
Scientific Research Applications
5-bromo-9-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-9-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride involves its interaction with specific molecular targets. The bromine atom and azatricyclic structure allow the compound to bind to particular enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-8-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride
- 5-bromo-9-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-trien-8-one
- 9-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride
Uniqueness
5-bromo-9-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride is unique due to its specific tricyclic structure and the presence of a bromine atom.
Properties
IUPAC Name |
5-bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-9-1-2-11-7-4-10(5-7)13-6-8(11)3-9;/h1-3,7,10,13H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWUJKKTVOEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NCC3=C2C=CC(=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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